5,6-Dimethylchrysene-5,6-diol

Description

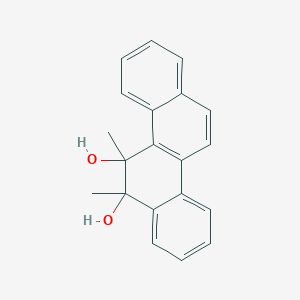

Structure

3D Structure

Properties

CAS No. |

16218-45-4 |

|---|---|

Molecular Formula |

C20H18O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

5,6-dimethylchrysene-5,6-diol |

InChI |

InChI=1S/C20H18O2/c1-19(21)17-10-6-5-9-15(17)16-12-11-13-7-3-4-8-14(13)18(16)20(19,2)22/h3-12,21-22H,1-2H3 |

InChI Key |

AGXVXVZQRWXDQZ-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2C3=C(C1(C)O)C4=CC=CC=C4C=C3)O |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C(C1(C)O)C4=CC=CC=C4C=C3)O |

Synonyms |

5,6-Dihydro-5,6-dimethyl-5,6-chrysenediol |

Origin of Product |

United States |

The Chemical Compound: 5,6 Dimethylchrysene 5,6 Diol

Synthesis and Structure

This compound has been synthesized in the laboratory through the reaction of 5,6-chrysenequinone with the Grignard reagent, methylmagnesium iodide (CH₃MgI). chemicalbook.com This reaction results in the addition of two methyl groups to the carbonyl carbons of the quinone, yielding the corresponding diol. Structural analysis has shown that the product obtained through this method is a trans-racemic form. chemicalbook.com

Chemical Reactivity

The chemical behavior of this compound has been explored, revealing its utility as a precursor for other complex chrysene derivatives.

Thermal Dehydration : The diol can be thermally dehydrated to generate a highly reactive intermediate, 5,6-chrysenequinodimethane. chemicalbook.com

Diels-Alder Reactions : The resulting 5,6-chrysenequinodimethane is susceptible to Diels-Alder reactions. Its reaction with maleic anhydride (B1165640) or 1,4-naphthaquinone leads to the formation of derivatives of benzo[g]chrysene (B86070) and benzo[c]naphtho[1,2-a]naphthacene, respectively. chemicalbook.com

Reaction with Acid : When treated with methanolic hydrogen chloride at 0°C, the diol undergoes a reaction that yields two different products: 6-chloromethyl-5-methylchrysene and 12-chloro-5,6-dimethylchrysene. chemicalbook.com The mechanism of this particular reaction has also been a subject of discussion in the chemical literature. chemicalbook.com

Data Tables

Table 1: Properties of Selected Chrysene Derivatives

| Compound Name | Molecular Formula | Key Characteristics |

| Chrysene | C₁₈H₁₂ | Parent four-ring PAH; weakly carcinogenic. chemicalbook.com |

| 5-Methylchrysene (B135471) | C₁₉H₁₄ | A potent carcinogenic methylated PAH found in tobacco smoke. sigmaaldrich.com |

| 5,6-Dimethylchrysene (B1219006) | C₂₀H₁₆ | A non-planar PAH due to steric hindrance between the methyl groups. |

| trans-1,2-Dihydroxy-1,2-dihydro-5-methylchrysene | C₁₉H₁₆O₂ | A major proximate carcinogen formed from the metabolism of 5-methylchrysene. sigmaaldrich.com |

| anti-5,6-diMeC-1,2-diol-3,4-epoxide | C₂₀H₁₆O₃ | A bay region diol-epoxide metabolite of 5,6-dimethylchrysene. |

An in-depth analysis of the stereochemistry and configurational aspects of this compound and its related metabolites reveals a complex interplay of enzymatic and chemical processes. The specific three-dimensional arrangement of these molecules is crucial in understanding their biological activity and ultimate fate in metabolic pathways.

Metabolic Activation Pathways of Dimethylchrysene Diols

Enzymatic Biotransformation by Cytochrome P450 Enzymes (CYPs) and Epoxide Hydrolase (EH)

The metabolic activation of 5,6-dimethylchrysene-5,6-diol is a multi-step enzymatic process primarily mediated by Cytochrome P450 (CYP) enzymes and epoxide hydrolase (EH). This enzymatic cascade converts the relatively inert parent compound into highly reactive electrophilic intermediates capable of interacting with cellular macromolecules.

Role of CYP1A1, CYP1A2, CYP1B1, and CYP3A4 in Dihydrodiol Formation

The initial step in the metabolic activation of many PAHs, including 5,6-dimethylchrysene (B1219006), involves oxidation by CYP enzymes to form arene oxides. These oxides are then hydrated to form dihydrodiols. Several CYP isoforms are implicated in this process, with varying degrees of activity and specificity.

CYP1A1 and CYP1B1: These enzymes are well-established as primary catalysts in the metabolic activation of PAHs. Studies have shown that CYP1B1 actively metabolizes 5,6-dimethylchrysene-1,2-diol. Both CYP1A1 and CYP1B1 are known to be involved in the activation of a wide range of procarcinogenic chemicals.

CYP1A2: While a member of the CYP1 family, CYP1A2 is generally considered to be less effective in the activation of polycyclic aromatic hydrocarbons compared to CYP1A1 and CYP1B1. Its primary role is in the metabolism of other xenobiotics like caffeine and aflatoxin B1. acs.orgescholarship.org

The table below summarizes the involvement of these key CYP enzymes in the metabolism of PAHs, with a focus on their relevance to 5,6-dimethylchrysene.

| Enzyme | Known Substrates/Activity relevant to PAHs | Documented Role in 5,6-Dimethylchrysene Metabolism |

| CYP1A1 | Primary enzyme in the activation of many PAHs. | Implicated in the metabolic activation pathway. |

| CYP1A2 | Metabolizes some PAHs to carcinogenic intermediates, but generally less effective than CYP1A1/1B1. acs.orgescholarship.org | Likely a minor role compared to other CYP1 family members. |

| CYP1B1 | Actively metabolizes various PAH dihydrodiols, including 5,6-dimethylchrysene-1,2-diol. | Demonstrated to be active in the metabolism of 5,6-dimethylchrysene-1,2-diol. |

| CYP3A4 | Metabolizes a wide range of xenobiotics. | Specific role not well-defined, but potential for minor contribution. |

Epoxide Hydrolase Activity in the Formation of Diols and Diol Epoxides

Following the initial epoxidation of the aromatic ring by CYP enzymes, epoxide hydrolase (EH) plays a crucial role in the metabolic pathway. EH catalyzes the hydrolysis of the newly formed epoxide ring, adding a molecule of water to produce a trans-dihydrodiol. researchgate.net This reaction is a critical step in the formation of diol epoxides, as the resulting dihydrodiol serves as the substrate for a second round of epoxidation by CYP enzymes. acs.orgnih.govresearchgate.net

There are two main forms of epoxide hydrolase: microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH). Both are capable of hydrolyzing epoxides, although they have different substrate specificities and cellular locations. The action of EH is essential for the generation of the dihydrodiol precursor necessary for the subsequent formation of the ultimate carcinogenic diol epoxides. acs.orgnih.govresearchgate.net

Formation of Diol Epoxides as Reactive Intermediates

The dihydrodiol metabolites of 5,6-dimethylchrysene are further oxidized by CYP enzymes to form diol epoxides. These highly reactive intermediates are considered the ultimate carcinogens of many PAHs due to their ability to form covalent adducts with cellular macromolecules, most notably DNA.

Bay-Region Diol Epoxides (e.g., 5,6-Dimethylchrysene-1,2-diol-3,4-epoxide)

The "bay-region" theory of PAH carcinogenesis posits that diol epoxides with an epoxide ring in a sterically hindered bay region of the molecule are particularly potent carcinogens. cdc.gov For 5,6-dimethylchrysene, the metabolic activation pathway leads to the formation of a bay-region diol epoxide, specifically 5,6-dimethylchrysene-1,2-diol-3,4-epoxide. Research has demonstrated that this bay-region diol epoxide is a significant metabolite and exhibits tumor-initiating activity. The presence of the methyl groups in the bay region creates steric hindrance, which can influence the conformation and reactivity of the diol epoxide.

X-ray diffraction studies have elucidated the three-dimensional structure of anti-5,6-dimethylchrysene-1,2-dihydrodiol-3,4-epoxide, revealing that the molecule is distorted from planarity. researchgate.netnih.gov This distortion affects the relative orientation of the epoxide ring and the aromatic system, which may influence its interaction with DNA. researchgate.netnih.gov

Fjord-Region Diol Epoxides and their Unique Reactivity

The structure of 5,6-dimethylchrysene features a sterically crowded region that can be described as a "fjord" due to the presence of the two methyl groups. This structural feature is significant as fjord-region diol epoxides of other PAHs have been shown to possess high mutagenic and carcinogenic activity. The steric hindrance in the fjord region of 5,6-dimethylchrysene contributes to its non-planar structure. nih.gov This distortion from planarity is a common characteristic of PAHs that form diol epoxides which react extensively with deoxyadenosine (B7792050) residues in DNA. nih.gov The unique reactivity of these sterically hindered diol epoxides is a key factor in their biological activity.

Positional Isomerism and Metabolic Selectivity

The metabolic fate of dimethylchrysene is critically dependent on the position of enzymatic oxidation, which determines whether the compound is directed towards detoxification or activation into a carcinogenic ultimate metabolite. The location of the initial epoxidation, and subsequent hydrolysis to a dihydrodiol, dictates the subsequent metabolic pathway. This is particularly evident when comparing metabolism at the K-region versus a benzo-ring.

Differentiation of K-Region Diols (e.g., this compound) versus Benzo-Ring Diols (e.g., 5,6-Dimethylchrysene-1,2-diol)

In polycyclic aromatic hydrocarbons (PAHs) like chrysene (B1668918), the "K-region" refers to an isolated phenanthrenic double bond (the 5,6-bond in chrysene) that is chemically reactive. Metabolism at this K-region to form a diol, such as this compound, is generally considered a detoxification pathway. These K-region diols are typically not precursors to the highly mutagenic diol epoxides.

In contrast, "benzo-ring" diols are formed by enzymatic oxidation on one of the terminal benzene (B151609) rings of the PAH structure. For 5,6-dimethylchrysene, the formation of 5,6-Dimethylchrysene-1,2-diol occurs on the benzo-ring. This metabolic event is a critical activation step, as this benzo-ring diol is a direct precursor to a bay-region diol epoxide. The formation of 1,2-dihydroxy-1,2-dihydro-5,6-dimethylchrysene (5,6-diMeC-1,2-diol) has been identified as a significant metabolic pathway. nih.gov This diol can be further metabolized by cytochrome P450 enzymes to form an anti-1,2-diol 3,4-epoxide, a highly reactive species that can bind to DNA and initiate carcinogenesis. nih.gov Studies have shown that DNA adducts are formed from 5,6-dimethylchrysene via the reaction of its anti-1,2-diol 3,4-epoxide with deoxyguanosine and deoxyadenosine. nih.gov

Influence of Methyl Substitution on Regio- and Stereoselectivity of Metabolism

Methyl substitution on the chrysene ring system profoundly influences both the site of metabolism (regioselectivity) and the three-dimensional structure of the resulting metabolites (stereoselectivity).

The presence of methyl groups in the bay region, such as the 5-methyl group in 5,6-dimethylchrysene, creates significant steric hindrance. oup.com This steric crowding can distort the PAH ring system and alter the conformation of metabolic intermediates like diol epoxides. oup.com For instance, the 5-methyl group in the diol epoxide of 5,6-dimethylchrysene changes the relative angle between the epoxide-bearing ring and the rest of the aromatic system by approximately 35° compared to the diol epoxide of benzo[a]pyrene (B130552). oup.com This alteration in geometry may favor specific DNA alkylation events. oup.com Surprisingly, while a single methyl group at the 5-position increases carcinogenic activity, the addition of a second methyl group at the 6-position (as in 5,6-dimethylchrysene) results in a weaker tumor initiator. oup.com

Metabolism exhibits a high degree of stereoselectivity, preferentially forming specific enantiomers. Studies on the related compounds 5-methylchrysene (B135471) and 6-methylchrysene show that metabolism in both rat liver and mouse epidermis almost exclusively produces the R,R-enantiomers of the dihydrodiols (greater than 90%). nih.gov These R,R-dihydrodiols are significantly more tumorigenic than their S,S-enantiomer counterparts. nih.gov This indicates that the enzymes involved in the metabolic activation process are highly specific, and this stereoselectivity is a critical determinant of carcinogenic potential. The presence of a bay-region methyl group does not appear to alter this inherent stereoselectivity towards the formation of R,R-dihydrodiols in the chrysene system. nih.gov

In Vitro Metabolic Studies Using Microsomal and Cellular Systems

Rat Liver Microsomal Systems for Metabolite Profiling

Rat liver microsomal systems are a standard in vitro tool for studying the metabolism of xenobiotics, including PAHs. When 5,6-dimethylchrysene was incubated with liver 9000g supernatant from rats pretreated with Aroclor 1254, several major metabolites were identified. nih.gov These included 1,2-dihydroxy-1,2-dihydro-5,6-dimethylchrysene (5,6-diMeC-1,2-diol), 1-hydroxy-5,6-dimethylchrysene, and monohydroxylated metabolites on one of the methyl groups. nih.govnih.gov The formation of the 1,2-diol is a key finding, as it represents the metabolic activation pathway leading to a bay-region diol epoxide. nih.gov

Additional research using rat liver cytosol has shown that 5,6-dimethylchrysene can also be metabolized to monomethyl chrysenes and chrysene, suggesting dealkylation reactions occur. nih.gov

| Metabolite | Metabolic Pathway | Significance | Reference |

|---|---|---|---|

| 1,2-Dihydroxy-1,2-dihydro-5,6-dimethylchrysene | Benzo-ring oxidation and hydration | Activation (precursor to diol epoxide) | nih.gov |

| 1-Hydroxy-5,6-dimethylchrysene | Aromatic hydroxylation | Detoxification/Phase I Metabolism | nih.gov |

| 1- or 7-hydroxy-5-(hydroxymethyl)-6-MeC | Methyl group oxidation | Detoxification/Phase I Metabolism | nih.gov |

| Monomethyl chrysenes | Dealkylation | Metabolic alteration | nih.gov |

Human Hepatoma (HepG2) Cells and Other Human Cell Lines in Metabolic Research

Human hepatoma (HepG2) cells are a widely used in vitro model for studying human-relevant metabolic pathways. While direct studies on this compound in HepG2 cells are limited, research on the closely related and highly carcinogenic 5-methylchrysene (5-MC) provides significant insights. In HepG2 cells, 5-MC is metabolized via the diol-epoxide pathway. nih.govnih.gov A key signature metabolite of this pathway, 5-MC-tetraol, which results from the hydrolysis of the diol epoxide, was identified in the culture media. nih.govnih.gov This confirms that the enzymatic machinery necessary for forming bay-region diol epoxides is active in this human cell line. The identification of these metabolites supports the role of P450 enzymes in the metabolic activation of methylchrysenes in human liver cells. nih.gov HepG2 cells are considered a suitable model for investigating the biotransformation of such compounds and can generate metabolites comparable to those found in vivo.

Comparative Metabolism across Different Species

The metabolism of PAHs can vary significantly across different species, affecting their toxic and carcinogenic potential. In studies comparing the metabolism of chrysene and 5-methylchrysene in liver microsomes from rats and rainbow trout, notable differences were observed. nih.gov Rat liver microsomes tended to produce a much greater proportion of diols compared to phenols from 5-methylchrysene, suggesting that the epoxide intermediates are efficiently converted by microsomal epoxide hydrolase in rats. nih.gov Conversely, trout liver microsomes produced a considerably higher proportion of phenols, indicating that methyl substitution alters the substrate specificity of the trout's epoxide hydrolase. nih.gov

| Species/System | Compound | Key Metabolic Feature | Reference |

|---|---|---|---|

| Rat (Liver Microsomes) | 5-Methylchrysene | High proportion of diols formed relative to phenols. | nih.gov |

| Rainbow Trout (Liver Microsomes) | 5-Methylchrysene | High proportion of phenols formed relative to diols. | nih.gov |

| Mouse (Epidermis) | 5,6-Dimethylchrysene | Formation of 5,6-diMeC-1,2-diol exceeds that of 5-MeC-1,2-diol from 5-MeC. | nih.gov |

| Mouse (Epidermis) | 5-Methylchrysene | Higher formation of DNA adducts compared to 6-methylchrysene. | researchgate.net |

Mechanisms of Covalent DNA Adduct Formation

The formation of covalent adducts between diol epoxides and DNA is a complex process governed by the chemical properties of both the epoxide and the DNA molecule. This interaction is central to the mutagenic and carcinogenic effects of many PAHs.

Diol epoxides derived from PAHs are electrophilic, meaning they are electron-seeking molecules. This reactivity is due to the strained three-membered epoxide ring, which can be opened through reaction with a nucleophile. DNA, with its numerous electron-rich atoms, presents several nucleophilic sites that are susceptible to attack by these electrophilic epoxides evitachem.com. The primary targets for adduction by diol epoxides are the exocyclic amino groups of the purine (B94841) bases nih.gov. While various nucleophilic sites exist within DNA, the interaction with these specific sites on guanine and adenine is predominant for diol epoxides nih.gov. The reactivity of the epoxide is further enhanced in the bay region of the PAH, a structural feature that increases the stability of the resulting carbocation intermediate formed during the epoxide ring-opening reaction cdc.govrsc.org.

Research has consistently shown that the diol epoxides of 5,6-dimethylchrysene react extensively with the amino groups of both deoxyadenosine and deoxyguanosine residues in DNA nih.govacs.org. This preferential binding to purine bases is a common feature among bay-region diol epoxides. For instance, diol epoxides of the non-planar 5,6-dimethylchrysene, much like those of other distorted PAHs, tend to attack the amino groups of both adenine and guanine oup.com. This contrasts with some planar PAHs, whose diol epoxides react predominantly with guanine residues oup.com. The specific sites of adduction are critical, as they can lead to different conformational changes in the DNA and have varying efficiencies of repair, ultimately influencing the mutagenic outcome.

The reaction between a diol epoxide and a DNA base proceeds via the opening of the epoxide ring. This can occur in two stereochemically distinct ways: trans or cis opening, which refers to the orientation of the attacking nucleophilic group on the DNA base relative to the hydroxyl group on the epoxide ring. For the diol epoxides of 5,6-dimethylchrysene, both trans and cis opened adducts are formed with deoxyadenosine and deoxyguanosine residues acs.org. Spectroscopic analysis has shown that the chemical shifts and coupling constants for the cis and trans opened adducts from the syn-dihydrodiol epoxide are distinctly different. In contrast, for the anti-dihydrodiol epoxide, these properties are quite similar for both cis and trans adducts nih.govacs.org. Generally, the formation of trans adducts has been observed to predominate over cis adducts for most dihydrodiol epoxides studied to date nih.gov. However, the syn-dihydrodiol epoxide of 5,6-dimethylchrysene shows a preferential formation of cis adducts in DNA, a characteristic it shares with the diol epoxide of benzo[c]phenanthrene nih.gov.

Influence of Stereochemistry and Molecular Structure on DNA Adducts

The three-dimensional structure of both the diol epoxide and the resulting DNA adduct plays a crucial role in the biological consequences of DNA damage. Stereochemistry and the presence of substituent groups can significantly influence the types of adducts formed and their impact on DNA structure and function.

Diol epoxides can exist as two diastereomers: syn and anti. In the syn conformation, the epoxide oxygen is on the same side of the molecule as the benzylic hydroxyl group, whereas in the anti conformation, they are on opposite sides. Both syn- and anti-dihydrodiol epoxides of 5,6-dimethylchrysene have been shown to react with DNA to form adducts with deoxyadenosine and deoxyguanosine nih.govacs.org. The stereochemistry of the diol epoxide influences the conformation of the resulting DNA adduct. For example, studies on other PAHs have shown that the absolute configuration of the diol epoxide is a major determinant of its biological activity, with certain enantiomers being significantly more tumorigenic than others nih.gov. The conformation of the adduct, in turn, affects its recognition and processing by cellular repair enzymes.

The presence of methyl groups in the bay region of 5,6-dimethylchrysene introduces significant steric hindrance, leading to a distorted, non-planar molecular structure oup.comnih.gov. This steric overcrowding has profound effects on the geometry of the diol epoxide and the DNA adducts it forms oup.com. The 5-methyl group, in particular, alters the relative angle between the epoxide-bearing ring and the aromatic ring system oup.comnih.gov. This distortion is thought to favor specific alkylation geometries during DNA adduct formation nih.gov. The steric hindrance from the 6-methyl group in the 5,6-dimethylchrysene diol epoxide may also influence the interaction with the DNA double helix, potentially affecting the efficiency of adduct formation with deoxyguanosine in the minor groove nih.gov. The resulting adduct geometry can cause significant local distortions in the DNA structure, which can interfere with DNA replication and transcription, and may influence the likelihood of a mutagenic event.

Research Findings on 5,6-Dimethylchrysene Diol Epoxide-DNA Adducts

| Diol Epoxide Isomer | Primary DNA Targets | Predominant Adduct Configuration | Key Structural Feature's Influence |

| syn-5,6-dimethylchrysene-1,2-dihydrodiol-3,4-epoxide | Deoxyadenosine, Deoxyguanosine | Preferential formation of cis adducts nih.gov | Non-planar structure due to methyl groups nih.gov |

| anti-5,6-dimethylchrysene-1,2-dihydrodiol-3,4-epoxide | Deoxyadenosine, Deoxyguanosine | Predominantly trans adducts, similar to other diol epoxides nih.gov | Steric hindrance from the 5-methyl group distorts the molecule, affecting the angle between the epoxide ring and the aromatic system oup.comnih.gov |

Mechanisms of Genotoxicity and Cellular Response to Dimethylchrysene Diol Dna Adducts

DNA Repair Pathways in Response to Dimethylchrysene Diol Adducts

Upon formation of DNA adducts by metabolites of 5,6-dimethylchrysene-5,6-diol, cells activate sophisticated repair machinery to remove the lesions and restore the original DNA sequence. The structural nature of the adduct dictates the specific repair pathway engaged.

Nucleotide Excision Repair (NER) of Bulky DNA Adducts

The metabolic activation of 5,6-dimethylchrysene (B1219006) proceeds via cytochrome P450 enzymes to form highly reactive dihydrodiol epoxides. These electrophilic intermediates, such as anti-5,6-dimethylchrysene-1,2-dihydrodiol-3,4-epoxide, react with the exocyclic amino groups of purine (B94841) bases in DNA, particularly deoxyguanosine and deoxyadenosine (B7792050), to form bulky, helix-distorting covalent adducts acs.orgnih.gov.

These bulky lesions are primary targets for the Nucleotide Excision Repair (NER) pathway, which is the main cellular defense against such structural distortions in DNA scispace.comnih.govplos.org. The NER pathway operates through two sub-pathways for damage recognition:

Global Genomic NER (GG-NER): This pathway surveys the entire genome for helix-distorting lesions. The XPC-RAD23B protein complex is responsible for the initial detection of the damage scispace.com.

Transcription-Coupled NER (TC-NER): This pathway specifically repairs lesions on the actively transcribed strand of DNA when the damage causes a stalled RNA polymerase complex scispace.com.

Following recognition by either sub-pathway, the core NER machinery proceeds with the same steps. The DNA around the lesion is unwound by helicases, and endonucleases make incisions on both sides of the damaged segment, excising an oligonucleotide fragment containing the adduct. DNA polymerase then fills the resulting gap using the undamaged strand as a template, and DNA ligase seals the final nick to complete the repair nih.gov.

Base Excision Repair (BER) for Abasic Sites

The Base Excision Repair (BER) pathway is responsible for correcting smaller DNA lesions, such as those arising from oxidation or methylation, and for repairing apurinic/apyrimidinic (AP or abasic) sites scispace.com. While some PAH activation pathways, particularly those involving one-electron oxidation to radical cations, can form unstable adducts that lead to depurination and the creation of AP sites, this is not the primary mechanism for diol-epoxides nih.govd-nb.info.

DNA Damage Signaling Pathways and Cell Cycle Perturbation

The presence of bulky DNA adducts triggers a complex DNA damage response (DDR) that coordinates DNA repair with cell cycle progression and, if the damage is too severe, apoptosis d-nb.infonih.gov. The stalled replication forks and transcription complexes caused by the adducts are recognized by sensor proteins, leading to the activation of key signaling kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) nih.gov.

Activation of these pathways initiates a signaling cascade that can lead to the phosphorylation of numerous downstream targets, including the tumor suppressor protein p53 nih.govnih.gov. This response can induce cell cycle arrest, typically at the G1/S or intra-S phase checkpoints, which provides the cell with additional time to repair the damaged DNA before replication nih.govgene-tools.com. Chronic exposure to PAHs has been shown to perturb this response, potentially leading to dysregulation of p53 and significant S-phase arrest as cells attempt to cope with lesions that have escaped the G1 checkpoint nih.gov. If the DNA damage is extensive and cannot be repaired, these signaling pathways can shift from a pro-survival to a pro-apoptotic response to eliminate the compromised cell, thereby preventing the propagation of mutations d-nb.info.

Gene Expression Modulation by Dimethylchrysene Diols and Adducts

Exposure to 5,6-dimethylchrysene diols and the subsequent formation of DNA adducts induce significant changes in cellular gene expression. These alterations reflect the cell's attempt to metabolize the foreign compound, repair the resulting damage, and regulate cell fate decisions.

Transcriptomic Profiling in Exposed Cell Lines

While specific transcriptomic studies on cell lines exposed solely to this compound are not extensively documented, data from related PAHs provide a framework for the expected cellular response. Transcriptomic analyses of cells exposed to PAHs like benzo[a]pyrene (B130552) or complex PAH mixtures reveal widespread changes in gene expression across several key pathways nih.govnih.gov.

Table 1: Common Cellular Pathways Modulated by Polycyclic Aromatic Hydrocarbon (PAH) Exposure as Evidenced by Transcriptomic Studies This table represents generalized findings for the PAH class, as specific data for this compound is limited.

| Pathway Category | Description of Gene Expression Changes | Key Associated Genes (Examples) | Reference |

|---|---|---|---|

| Xenobiotic Metabolism | Strong upregulation of genes involved in the metabolic activation and detoxification of PAHs, primarily mediated by the Aryl Hydrocarbon Receptor (AhR). | CYP1A1, CYP1B1, NQO1, GSTs | nih.gov |

| DNA Damage Response & Repair | Upregulation of genes involved in recognizing and repairing DNA lesions, particularly those in the NER pathway. | XPC, p53 (TP53), GADD45, TRIP13 | nih.govnih.gov |

| Cell Cycle Control | Modulation of genes that regulate cell cycle checkpoints, often leading to cell cycle arrest to allow for DNA repair. | CDKN1A (p21), CHEK1, CHEK2 | nih.gov |

| Apoptosis | Changes in the expression of pro- and anti-apoptotic genes as the cell determines whether to survive or undergo programmed cell death. | BAX, BCL2, Caspases | nih.gov |

| Inflammation & Immune Response | Induction of inflammatory pathways and genes related to leukocyte migration and T-cell signaling. | NF-κB pathway genes, Interleukins | nih.govnih.gov |

Induction of Xenobiotic Metabolism Genes (e.g., CYP1A1, CYP1B1)

A hallmark of cellular exposure to PAHs, including chrysenes, is the potent induction of Phase I xenobiotic-metabolizing enzymes, particularly cytochrome P450 family 1 members CYP1A1 and CYP1B1 nih.govwikipedia.org. This induction is mediated by the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon entering the cell, PAH molecules bind to the AhR, causing it to translocate to the nucleus. There, it dimerizes with the AhR nuclear translocator (ARNT) and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, driving their transcription wikipedia.org.

Studies have demonstrated that chrysene (B1668918) and its derivatives are effective inducers of CYP1A1 and CYP1B1 mRNA oup.com. The induction of these enzymes is a double-edged sword: while it is the first step in detoxifying and eliminating the foreign compound, it is also the process that metabolically activates PAHs into their ultimate carcinogenic forms—the diol-epoxides that form DNA adducts nih.gov. The level of induction can vary significantly between individuals and cell types, which may contribute to differences in susceptibility to the carcinogenic effects of PAHs researchgate.netnih.gov.

Table 2: Examples of CYP1A1 and CYP1B1 Induction by Polycyclic Aromatic Hydrocarbons in Experimental Systems

| Compound | System | Gene | Fold Induction (Approximate) | Reference |

|---|---|---|---|---|

| 3-Methylcholanthrene | Fetal Mouse Liver | Cyp1a1 | 7,000 to 16,000-fold | nih.gov |

| 3-Methylcholanthrene | Fetal Mouse Lung | Cyp1a1 | 2,000 to 6,000-fold | nih.gov |

| 3-Methylcholanthrene | Fetal Mouse Liver | Cyp1b1 | 10 to 20-fold | nih.gov |

| 3-Methylcholanthrene | Fetal Mouse Lung | Cyp1b1 | 8 to 18-fold | nih.gov |

| Benzo[a]pyrene | Normal Human Mammary Epithelial Cells | CYP1A1 | Up to 100-fold inter-individual variation | nih.gov |

| Benzo[a]pyrene | Normal Human Mammary Epithelial Cells | CYP1B1 | Up to 40-fold inter-individual variation | nih.gov |

| Chrysene | Mouse Liver and Lung | Cyp1a1 & Cyp1b1 | Weakly induced | oup.com |

Alterations in DNA Repair Gene Expression (e.g., ERCC5)

The formation of bulky DNA adducts by metabolites of 5,6-Dimethylchrysene represents a significant challenge to genomic integrity. The primary cellular defense against such lesions is the Nucleotide Excision Repair (NER) pathway. scispace.com The NER pathway is responsible for removing a wide range of DNA-distorting lesions, including those formed by polycyclic aromatic hydrocarbons (PAHs). scispace.comnih.gov This intricate process requires the coordinated action of more than 20 different proteins to recognize, excise, and replace the damaged DNA segment. scispace.com

A critical component of the NER pathway is the ERCC Excising Repair 5, Endonuclease (ERCC5), also known as Xeroderma Pigmentosum Complementation Group G (XPG). ERCC5 functions as a structure-specific endonuclease that makes the 3' incision flanking the DNA lesion during the repair process. The proper functioning of ERCC5 is crucial for the successful removal of bulky adducts.

While direct studies on the expression of ERCC5 following exposure specifically to this compound are limited, research on other potent PAHs provides significant insight. For instance, exposure of human cells to benzo[a]pyrene 9,10-diol-7,8-epoxide (BPDE), the active metabolite of benzo[a]pyrene, results in a prompt and sustained upregulation of several NER genes, including XPG (ERCC5). epa.gov This adaptive response enhances the cell's capacity to remove BPDE adducts from its DNA. epa.gov It is biologically plausible that the cell would mount a similar transcriptional response to the bulky adducts formed by this compound to mitigate genotoxic stress and prevent mutations. Genetic polymorphisms in NER genes, including ERCC5, may alter an individual's DNA repair capacity and thereby modify their susceptibility to the carcinogenic effects of PAHs. nih.gov

Modulation of Oxidative Stress Response and Cell Proliferation Genes

In response to elevated ROS levels, cells activate antioxidant defense mechanisms. A key pathway in this response is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Studies on other chemical carcinogens have shown that exposure induces transcriptomic changes in the Nrf2 antioxidant pathway. nih.govfrontiersin.org This response involves the upregulation of genes encoding antioxidant enzymes and proteins that neutralize ROS and protect the cell from oxidative damage.

If DNA damage is not properly repaired, it can lead to mutations that affect genes controlling cell proliferation. Genotoxic chemicals are often potent tumor initiators, and a subsequent increase in cell proliferation can promote the development of tumors. mdpi.com The interaction between DNA damage and increased cell proliferation is a critical component of chemical carcinogenesis. mdpi.com Gene expression biomarkers can be used to detect cellular changes linked to the induction of cell proliferation. mdpi.com For example, exposure to certain carcinogens can lead to the upregulation of members of the Ras oncogene pathway, which plays a central role in regulating cell growth and division. nih.govfrontiersin.org

Identification of Co-Regulated Gene Modules and Associated Pathways

While a specific gene expression profile for this compound has not been extensively detailed in the available literature, insights can be drawn from studies of other genotoxic carcinogens and the known mechanisms of PAH toxicity. nih.govfrontiersin.org A transcriptomic analysis following cellular exposure would be expected to reveal the coordinated regulation of distinct gene modules associated with specific biological pathways.

Based on the compound's mode of action, several key pathways would likely be perturbed:

DNA Damage Response and Repair: A primary co-regulated gene module would almost certainly involve components of the NER pathway, as discussed previously. Genes such as XPC, DDB2, ERCC5 (XPG), and XPF would be expected to show coordinated upregulation as part of an adaptive response to remove DNA adducts. epa.gov

Oxidative Stress Response: Given that PAH metabolism generates ROS, another identifiable module would likely be the Nrf2-mediated antioxidant response pathway. This would include genes for enzymes involved in detoxification and ROS scavenging. nih.govfrontiersin.org

Cell Cycle Control and Apoptosis: The presence of significant DNA damage typically triggers cell cycle checkpoints, mediated by genes like TP53 and CDKN1A (p21), to halt proliferation and allow time for repair. If the damage is irreparable, apoptotic pathways may be activated. Therefore, genes involved in these processes would likely form another co-regulated module.

Oncogenic Signaling Pathways: Chronic exposure and the resulting mutations could lead to the dysregulation of pathways central to carcinogenesis. As seen with other carcinogens, this could involve the upregulation of members of the Ras oncogenic pathway, which is frequently activated in tumors. nih.govfrontiersin.org

These pathways—DNA repair, stress response, and cell cycle control—represent the core cellular reaction to the genotoxic insult posed by this compound adducts.

Theoretical Considerations of Mutagenesis from DNA Adducts

The formation of a DNA adduct is the initiating event in mutagenesis by this compound. However, the likelihood that an adduct will lead to a permanent mutation is heavily dependent on its specific chemical structure, its conformation within the DNA double helix, and its interaction with the cellular DNA replication and repair machinery.

Relationship between DNA Adduct Conformation and Mutagenic Potential

The three-dimensional structure of a DNA adduct is a critical determinant of its biological outcome. The diol epoxides of 5,6-Dimethylchrysene are non-planar, and steric hindrance between the methyl groups and the DNA helix influences the conformation of the resulting adducts. nih.gov This steric crowding can alter the relative angle between the chrysene ring system and the DNA base to which it is attached.

The conformation of an adduct affects how it is recognized by DNA polymerases and repair enzymes. Some conformations may fit within the DNA helix with minimal distortion, potentially allowing for error-free bypass by specialized polymerases. Conversely, other conformations may cause significant helical distortion, blocking the progression of replicative polymerases and necessitating error-prone bypass, which is a major source of mutations.

Studies comparing different isomers of chrysene diol epoxides show that differences in the conformation of their DNA adducts are responsible for their different mutagenic potentials. nih.gov Adducts that are positioned in the DNA minor groove, for example, may be poorly recognized by the NER pathway, increasing their persistence and the probability of causing a mutation during subsequent rounds of DNA replication. The specific geometry of the adduct formed by this compound, which reacts extensively with both deoxyadenosine and deoxyguanosine, dictates the type and frequency of mutations that arise. nih.govnih.gov

Formation of Proto-oncogene and Tumor Suppressor Gene Mutations

If DNA adducts formed by this compound are not repaired, they can lead to misincorporation of nucleotides by DNA polymerase during replication, resulting in permanent mutations. scispace.com When these mutations occur within critical genes, such as proto-oncogenes and tumor suppressor genes, they can drive the process of carcinogenesis. nih.gov

The diol epoxide of 5,6-Dimethylchrysene (5,6-diMeCDE) has been shown to induce specific mutations in the Ha-ras proto-oncogene in mouse skin tumors. A high frequency of CAA to CTA transversions in codon 61 of Ha-ras is a characteristic mutational signature of this compound. This specific mutation results in an activating mutation in the Ras protein, leading to uncontrolled cell signaling and proliferation.

| Initiating Agent | Dose (nmol) | Tumors Analyzed | Tumors with Ha-ras Codon 61 CAA→CTA Mutation | Percentage with Mutation |

| 5,6-diMeCDE | 33 | 8 | 4 | 50% |

| 5,6-diMeCDE | 100 | 11 | 6 | 55% |

| 5,6-diMeCDE | 400 | 12 | 9 | 75% |

| Data derived from studies on mouse skin tumorigenesis. |

Further analysis of the mutational spectrum induced by 5,6-Dimethylchrysene dihydrodiol epoxides in the supF shuttle vector gene reveals a distinct pattern. These derivatives generate a substantial number of mutations at both G:C and A:T base pairs, reflecting their ability to react with both deoxyguanosine and deoxyadenosine. nih.gov The syn-dihydrodiol epoxide shows a greater preference for reacting with deoxyadenosine, leading to a higher proportion of mutations at A:T pairs. nih.gov A notable feature is the relatively high fraction of A:T → G:C transitions, which is less common for other hydrocarbon derivatives. nih.gov

| Diol Epoxide Isomer | Total Point Mutations | Mutations at G:C pairs | Mutations at A:T pairs | A:T → G:C Transitions |

| syn-isomer | 43 | 12 (28%) | 31 (72%) | 12 (28%) |

| anti-isomer | 44 | 24 (55%) | 20 (45%) | 11 (26%) |

| Data reflects the percentage of total point mutations observed in the supF gene. nih.gov |

These findings demonstrate that the adducts of this compound are not only mutagenic but also produce a characteristic pattern of mutations in critical cancer-related genes, providing a direct link between chemical exposure and the genetic alterations that underlie tumor development.

Synthetic and Biosynthetic Routes to Dimethylchrysene Dihydrodiols and Their Epoxides

Chemical Synthesis of Diastereomeric and Enantiomeric Forms

The chemical synthesis of specific stereoisomers of PAH metabolites is essential for studying their biological activities and mechanisms of action.

Strategies for Synthesis of Dihydrodiol and Diol Epoxide Metabolites

The synthesis of dihydrodiol and diol epoxide metabolites of chrysenes, including 5,6-dimethylchrysene (B1219006), has been a focus of organic chemists to provide standards for metabolic studies and for biological testing. acs.org The general strategy often involves the creation of the dihydrodiol structure first, followed by epoxidation to yield the diol epoxide. For instance, the synthesis of racemic syn- and anti-5,6-dimethylchrysene 1,2-dihydrodiol 3,4-epoxides has been described in the literature. acs.org These synthetic routes provide the necessary compounds to investigate the biological effects of specific stereoisomers.

The presence of a methyl group in the bay region, as in 5,6-dimethylchrysene, introduces steric hindrance that can influence the synthesis and reactivity of the resulting diol epoxides. nih.gov X-ray diffraction studies have revealed that the 5-methyl group causes significant distortion in the molecule, which may affect its interaction with biological macromolecules like DNA. nih.gov

Enantioselective Synthesis Methods for Specific Stereoisomers

The development of enantioselective synthesis methods is crucial for obtaining optically pure stereoisomers of dihydrodiols and diol epoxides. This allows for a detailed investigation of the stereoselectivity of metabolic activation and the specific roles of individual enantiomers in carcinogenesis. While specific enantioselective methods for 5,6-dimethylchrysene-5,6-diol are not extensively detailed in the provided search results, the general field of asymmetric epoxidation offers powerful tools. rsc.orgmdpi.com These methods often employ chiral catalysts to control the stereochemical outcome of the epoxidation reaction, yielding epoxides with high enantiomeric excess. Such approaches are vital for producing the individual enantiomers of 5,6-dimethylchrysene diol epoxides for in-depth biological evaluation.

Biosynthetic Pathways and Isolation of Metabolites

The study of how living organisms metabolize 5,6-dimethylchrysene provides insight into the formation of its potentially harmful derivatives.

Isolation and Characterization of Metabolites from Biological Systems

Metabolism studies have shown that 5,6-dimethylchrysene is metabolically activated in biological systems, such as mouse skin, to form its 1,2-dihydrodiol. researchgate.net This dihydrodiol is a precursor to the highly reactive bay-region diol epoxide, specifically anti-5,6-dimethylchrysene-1,2-diol-3,4-epoxide, which is implicated in tumor initiation. researchgate.net The isolation and characterization of these metabolites from in vivo and in vitro systems are essential for understanding the metabolic pathways leading to carcinogenesis.

The characterization of DNA adducts formed from the reaction of 5,6-dimethylchrysene diol epoxides with DNA has been a key area of research. acs.orgtandfonline.comnih.gov These studies have shown that both the syn- and anti-diol epoxides react with deoxyadenosine (B7792050) and deoxyguanosine residues in DNA. acs.orgnih.gov The structure of these adducts has been elucidated using various spectroscopic methods. acs.org

In Vitro Production of Dihydrodiols for Research Purposes

In vitro systems, often utilizing liver microsomes or purified enzymes, are invaluable tools for producing and studying PAH metabolites. murraystate.educdc.gov These systems allow for the controlled production of dihydrodiols and other metabolites of 5,6-dimethylchrysene for detailed analysis.

The metabolic activation of 5,6-dimethylchrysene-1,2-diol to its corresponding diol epoxide is catalyzed by cytochrome P450 (P450) enzymes, particularly from the CYP1 family (CYP1A1, CYP1A2, and CYP1B1). preprints.orgpreprints.orgpreprints.org Studies using recombinant human P450 enzymes have shown that P450 1B1 is highly active in catalyzing the formation of genotoxic products from 5,6-dimethylchrysene-1,2-diol. scispace.comresearchgate.net These in vitro assays are critical for identifying the specific enzymes involved in the metabolic activation of 5,6-dimethylchrysene and for understanding the factors that influence the formation of its ultimate carcinogenic metabolites.

| Precursor Compound | Metabolizing Enzyme(s) | Resulting Metabolite(s) | Biological System/Model |

| 5,6-Dimethylchrysene | Cytochrome P450 enzymes | 5,6-Dimethylchrysene-1,2-dihydrodiol | Mouse skin researchgate.net |

| 5,6-Dimethylchrysene-1,2-diol | P450 1A1, P450 1A2, P450 1B1 | anti-5,6-Dimethylchrysene-1,2-diol-3,4-epoxide, syn-5,6-Dimethylchrysene-1,2-diol-3,4-epoxide | In vitro human enzyme systems preprints.orgpreprints.orgpreprints.orgscispace.comresearchgate.net |

| Diol Epoxide Stereoisomer | DNA Base Reactivity |

| syn-5,6-Dimethylchrysene-1,2-diol-3,4-epoxide | Deoxyadenosine (major), Deoxyguanosine |

| anti-5,6-Dimethylchrysene-1,2-diol-3,4-epoxide | Deoxyadenosine, Deoxyguanosine |

Future Directions in Dimethylchrysene Diol Research

Advanced Computational Modeling for Structure-Activity Relationships

Future investigations into the carcinogenic potential of 5,6-Dimethylchrysene-5,6-diol will increasingly rely on sophisticated computational models to elucidate its structure-activity relationships (SAR). Quantitative Structure-Activity Relationship (QSAR) models, in particular, offer a promising avenue for predicting the genotoxicity of methylated PAHs like 5,6-dimethylchrysene (B1219006). europa.eu These models correlate molecular descriptors with biological activity, providing insights into the features that drive toxicity. For genotoxic carcinogens, which are often electrophiles or can be metabolized into electrophilic intermediates, QSAR models can help identify the key molecular features responsible for their reactivity with biological macromolecules. europa.eu

Molecular dynamics (MD) simulations will be instrumental in visualizing the interactions between the diol epoxides of 5,6-dimethylchrysene and DNA at an atomic level. Such simulations can model the formation of DNA adducts and elucidate how the stereochemistry of the diol epoxide influences the conformation of the resulting adduct. Understanding the steric hindrance introduced by the methyl groups in the fjord region of the molecule is crucial, as this can affect the efficiency of DNA adduct formation and subsequent biological consequences. nih.gov Research has already indicated that steric hindrance between the 6-methyl group in the 5,6-dimethylchrysene diol epoxide and the minor groove of the DNA double helix can influence the yield of DNA adducts. nih.gov Advanced computational approaches will allow for a more precise prediction of these interactions and their impact on the fidelity of DNA replication and repair.

Table 1: Key Computational Approaches for this compound Research

| Computational Method | Application in this compound Research | Potential Insights |

| QSAR Modeling | Predicting the genotoxicity and carcinogenicity based on molecular structure. | Identification of key structural features contributing to toxicity. |

| Molecular Dynamics (MD) Simulations | Simulating the interaction of diol epoxides with DNA. | Understanding the formation and conformational preferences of DNA adducts. |

| Quantum Mechanics (QM) Calculations | Determining the electronic properties and reactivity of metabolites. | Elucidating the mechanism of metabolic activation to reactive intermediates. |

Integration of Omics Data for Systems-Level Understanding of Biotransformation and Genotoxicity

A systems-level understanding of the biotransformation and genotoxicity of this compound requires the integration of various "omics" data, including genomics, proteomics, and metabolomics. This holistic approach can provide a comprehensive picture of the cellular response to exposure.

The metabolism of 5,6-dimethylchrysene is a complex process involving multiple enzymatic pathways. In vivo and in vitro studies have shown that it can be metabolized to monomethyl chrysenes, chrysene (B1668918), and hydroxyalkyl substituted chrysenes. nih.gov The enzymes involved in the metabolic activation of methylated chrysenes, such as cytochromes P450 (CYP1A1/1B1) and aldo-keto reductases, play a crucial role in its genotoxicity. nih.gov Future research will benefit from proteomics to identify and quantify the expression levels of these and other enzymes in response to 5,6-dimethylchrysene exposure.

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, offers a powerful tool to map the metabolic fate of this compound. By analyzing the full spectrum of metabolites, researchers can identify novel biotransformation products and gain insights into the metabolic pathways that are perturbed upon exposure. This can lead to the discovery of biomarkers of exposure and effect. For instance, studies on the related 5-methylchrysene (B135471) in human hepatoma cells have identified O-monosulfonated-catechols and tetraols as major metabolites, which could serve as potential biomarkers. nih.gov A similar metabolomic approach for 5,6-dimethylchrysene could reveal its unique metabolic signature in various biological systems.

The integration of these omics datasets will be crucial for building comprehensive models of the toxicological pathways of this compound, from initial exposure and metabolism to DNA damage and cellular response.

Development of Novel Methodologies for Stereoisomer-Specific Analysis in Complex Biological Matrices

The biological activity of this compound is highly dependent on its stereochemistry. Therefore, the development of analytical methods that can separate and quantify individual stereoisomers in complex biological matrices such as tissues, blood, and urine is a critical area for future research.

High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a powerful technique for the direct separation of enantiomers of PAH diols. nih.gov Various CSPs, including Pirkle-type, polysaccharide-based, and cyclodextrin-based columns, have been successfully employed for the resolution of chiral compounds. eijppr.comcsfarmacie.cz Future efforts will likely focus on the development of novel CSPs with enhanced selectivity and efficiency for the separation of the diastereomeric and enantiomeric forms of this compound and its metabolites. Polysaccharide-based CSPs, for example, have shown broad applicability for a wide range of structurally diverse compounds and are compatible with mass spectrometry. eijppr.com

The coupling of these advanced separation techniques with sensitive detection methods, particularly tandem mass spectrometry (MS/MS), will be essential for the trace-level quantification of these stereoisomers in biological samples. Stereoselective HPLC-MS/MS methods will enable researchers to accurately determine the metabolic profiles of 5,6-dimethylchrysene in vivo, track the formation and repair of specific stereoisomeric DNA adducts, and conduct meaningful toxicokinetic studies. The ability to distinguish between different stereoisomers is paramount, as they can exhibit significantly different biological activities, including varying potencies in inducing DNA damage and mutations. nih.gov

Q & A

Basic Research Questions

Q. What metabolic pathways activate 5,6-Dimethylchrysene-5,6-diol, and how can they be characterized experimentally?

- Methodological Answer : The compound undergoes metabolic activation via dihydrodiol-epoxide pathways. Researchers can use liver S9 fractions (e.g., from Aroclor 1254-pretreated rats) to simulate phase I metabolism, followed by HPLC to isolate metabolites like 1,2-dihydroxy-1,2-dihydro-5,6-diMeC (5,6-diMeC-1,2-diol). Topical application in mouse epidermis allows in vivo tracking of diol formation, with tritium-labeled compounds enabling quantification of DNA adducts.

Q. Which analytical techniques are optimal for identifying DNA adducts formed by this compound metabolites?

- Methodological Answer : Enzymatic hydrolysis of DNA (e.g., using DNase I and phosphodiesterase) followed by HPLC analysis with synthetic adduct standards is critical. For example, anti- and syn-5,6-diMeC-1,2-diol 3,4-epoxide adducts can be resolved to identify deoxyguanosine (major) and deoxyadenosine (minor) adducts. Total DNA binding levels are quantified via radiolabel tracing, revealing a 3–4-fold lower binding efficiency compared to 5-MeC.

Advanced Research Questions

Q. How can discrepancies between high epidermal diol levels and low carcinogenicity of this compound be resolved?

- Methodological Answer : Investigate adduct persistence and repair mechanisms. While 5,6-diMeC forms higher epidermal diol levels, its DNA adducts (e.g., deoxyguanosine adducts) may be less mutagenic or more efficiently repaired. Compare adduct half-lives using pulse-chase experiments and assess mutagenicity via Ames tests with engineered cell lines expressing specific DNA repair enzymes.

Q. What experimental controls are essential when comparing in vitro and in vivo metabolic activation of this compound?

- Methodological Answer : Validate in vitro liver S9 fractions against in vivo epidermal metabolism by correlating metabolite profiles (e.g., 1-hydroxy-5,6-diMeC vs. 5,6-diMeC-1,2-diol). Use isotopic labeling (e.g., H or C) to track metabolite distribution and account for tissue-specific cytochrome P450 expression. Include negative controls (e.g., enzyme inhibitors like α-naphthoflavone) to confirm metabolic pathways.

Q. How does the stereochemistry of diol epoxides influence DNA adduct profiles and mutagenic potential?

- Methodological Answer : Synthesize anti- and syn-5,6-diMeC-1,2-diol 3,4-epoxides and react them with calf thymus DNA to generate adduct standards. Use chiral HPLC or NMR to resolve stereoisomers, then compare adduct ratios (deoxyguanosine vs. deoxyadenosine) in mouse epidermal DNA. Mutagenicity assays (e.g., lacZ transgenic models) can link adduct stereochemistry to mutation frequency.

Data Contradiction and Analysis

Q. Why does this compound exhibit lower tumor-initiating activity despite higher epidermal diol levels than 5-MeC?

- Methodological Answer : Analyze adduct quality rather than quantity. Although 5,6-diMeC forms more diols, its adducts may lack critical structural features (e.g., bulky lesions) required for efficient replication errors. Use molecular dynamics simulations to compare adduct-DNA helix distortions and in vitro replication assays (e.g., polymerase stop assays) to assess blockage efficiency.

Experimental Design Considerations

Q. How can researchers optimize dose-response studies for this compound in carcinogenesis models?

- Methodological Answer : Use a logarithmic dosing range (e.g., 10–500 nmol) in mouse skin initiation-promotion assays. Measure diol and adduct levels at multiple time points (e.g., 6, 18, 48 h post-application) to establish pharmacokinetic-pharmacodynamic relationships. Include positive controls (e.g., benzo[a]pyrene) to benchmark tumor latency and multiplicity.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.